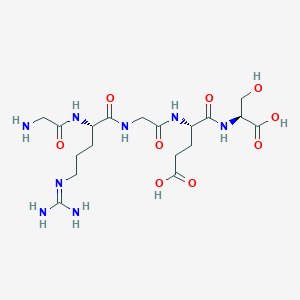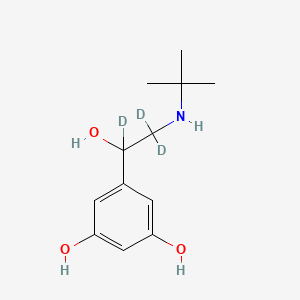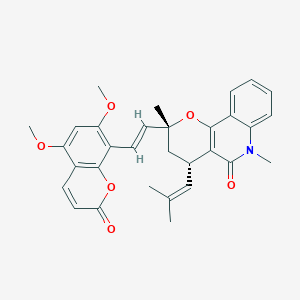
Pramipexole impurity 7-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pramipexole impurity 7-d10 is a deuterium-labeled derivative of Pramipexole impurity 7. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can significantly affect their pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Métodos De Preparación
The synthesis of Pramipexole impurity 7-d10 involves the incorporation of deuterium into the Pramipexole impurity 7 molecule. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction: This involves the replacement of hydrogen atoms in Pramipexole impurity 7 with deuterium atoms. The reaction is usually carried out in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Pramipexole impurity 7-d10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Pramipexole impurity 7-d10 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise quantitation of the compound in biological samples, aiding in the study of its absorption, distribution, metabolism, and excretion.
Metabolic Profiling: The compound is used to investigate the metabolic pathways and identify potential metabolites.
Drug Development: It serves as a reference standard in the development and validation of analytical methods for Pramipexole and its impurities.
Biological Research: The compound is used in studies to understand the biological effects and mechanisms of action of Pramipexole and its related compounds.
Mecanismo De Acción
The mechanism of action of Pramipexole impurity 7-d10 is similar to that of Pramipexole. Pramipexole is a non-ergot dopamine agonist that binds to dopamine receptors in the brain, particularly the D2, D3, and D4 receptors. By stimulating these receptors, Pramipexole mimics the effects of dopamine, a neurotransmitter that is deficient in patients with Parkinson’s disease. This helps alleviate symptoms such as tremors, rigidity, and bradykinesia .
Comparación Con Compuestos Similares
Pramipexole impurity 7-d10 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Pramipexole impurity 7: The non-deuterated version of this compound.
Pramipexole impurity A: Another impurity associated with Pramipexole, differing in its chemical structure and properties.
Pramipexole impurity B: Another related impurity with distinct chemical characteristics.
The deuterium labeling in this compound provides advantages in pharmacokinetic studies and metabolic profiling, making it a valuable tool in drug development and research .
Propiedades
Fórmula molecular |
C21H34N6S2 |
|---|---|
Peso molecular |
444.7 g/mol |
Nombre IUPAC |
(6R)-6-N-(1,1,3,3,3-pentadeuteriopropyl)-2-N-[[[(6S)-6-(1,1,3,3,3-pentadeuteriopropylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]amino]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C21H34N6S2/c1-3-9-22-14-5-7-16-18(11-14)28-20(26-16)24-13-25-21-27-17-8-6-15(23-10-4-2)12-19(17)29-21/h14-15,22-23H,3-13H2,1-2H3,(H,24,26)(H,25,27)/t14-,15+/i1D3,2D3,9D2,10D2 |
Clave InChI |
ZXEGRZDIKDEZJB-XDFSUQRTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CC([2H])([2H])N[C@@H]1CCC2=C(C1)SC(=N2)NCNC3=NC4=C(S3)C[C@H](CC4)NC([2H])([2H])CC([2H])([2H])[2H] |
SMILES canónico |
CCCNC1CCC2=C(C1)SC(=N2)NCNC3=NC4=C(S3)CC(CC4)NCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



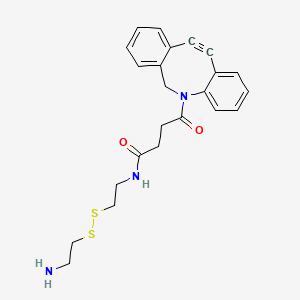

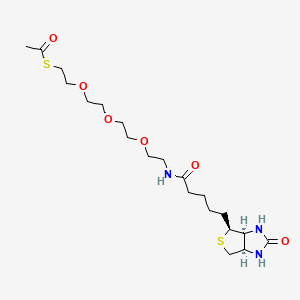
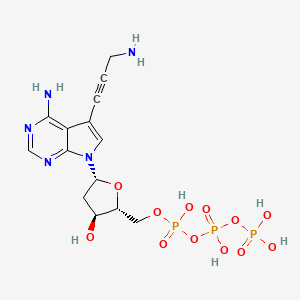
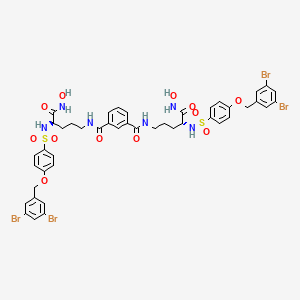
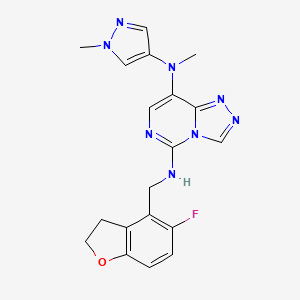
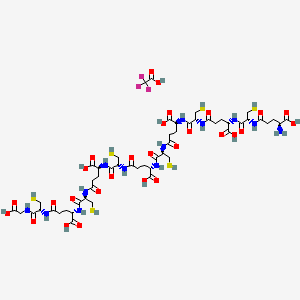
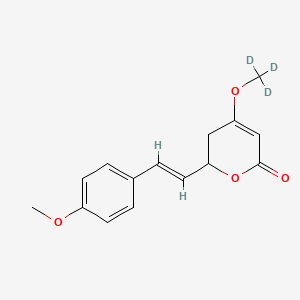

![1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B12422710.png)
